molecular formula C16H25ClN2O2 B13789294 5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride

5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride

Cat. No.: B13789294
M. Wt: 312.83 g/mol
InChI Key: MESIDUNNOCBMDW-UHFFFAOYSA-N
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Description

5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride is a chemical compound known for its diverse applications in the fields of chemistry, biology, and medicine. It is structurally related to ropinirole, a well-known dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride typically involves the reaction of 2-aminobenzoxazine with dipropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

Mechanism of Action

The mechanism of action of 5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride involves its interaction with dopamine receptors in the brain. It acts as an agonist at the D2 and D3 dopamine receptor subtypes, binding with higher affinity to D3 than to D2 or D4 receptors. This interaction stimulates the dopamine receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride is unique due to its specific chemical structure, which provides distinct pharmacological properties compared to other dopamine agonists. Its higher affinity for D3 receptors makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H25ClN2O2

Molecular Weight

312.83 g/mol

IUPAC Name

5-[2-(dipropylamino)ethyl]-1,4-dihydro-2,1-benzoxazin-3-one;hydrochloride

InChI

InChI=1S/C16H24N2O2.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)20-17-15;/h5-7,17H,3-4,8-12H2,1-2H3;1H

InChI Key

MESIDUNNOCBMDW-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC1=C2CC(=O)ONC2=CC=C1.Cl

Origin of Product

United States

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